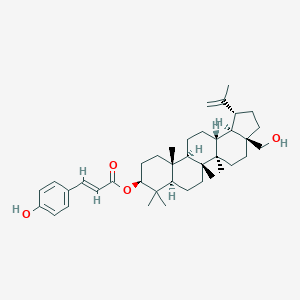

3-O-(E)-对香豆酰桦木醇

描述

3-O-(E)-p-Coumaroylbetulin (3-O-CBE) is a natural compound found in the bark of birch trees. It is a phenolic compound belonging to the class of lignans and has been studied extensively in recent years. 3-O-CBE has been found to possess a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. In addition, 3-O-CBE has been studied for its potential to modulate the activity of enzymes involved in the metabolism of lipids and carbohydrates.

科学研究应用

抗 HIV 活性:3-O-(E)-对香豆酰桦木醇与其他桦木酸衍生物一起,已显示出中等的抗 HIV 活性。这一发现表明在 HIV 治疗或预防中具有潜在用途 (Nguyen 等人,2004).

DNA 拓扑异构酶 II 抑制:发现该化合物可抑制 DNA 拓扑异构酶 II,这是一种针对抗癌药物开发的酶。它抑制 Topo II 活性的能力表明其作为癌症治疗剂的潜力 (Wada 和 Tanaka,2005).

细胞毒性:研究发现 3-O-(E)-对香豆酰桦木醇对几种人类癌细胞系具有细胞毒性,表明其在癌症治疗中的潜力 (Hwang 等人,2003).

乳腺癌干细胞抑制:该化合物也被认为是乳腺癌干细胞形成的抑制剂,表明其在乳腺癌治疗中的作用。它破坏了 c-Myc 蛋白,一种 CSC 存活因子 (Choi 等人,2018).

中度细胞毒性:包括 3-O-(E)-对香豆酰桦木醇在内的羽扇豆三萜香豆酰酯对人类癌细胞系显示出中度细胞毒性,这对癌症研究具有重要意义 (Du 等人,2009).

乳腺癌细胞中的抗癌活性:发现 3-O-(E)-对香豆酰桦木醇在乳腺癌细胞和乳腺球中具有抗癌活性。它通过诱导细胞周期停滞、细胞凋亡和抑制 Notch 信号通路起作用 (Kushwaha 等人,2020).

抗肿瘤促进活性:该化合物从木瓜中分离得到,在 JB6 小鼠表皮细胞中表现出抗肿瘤促进活性 (Gao 等人,2003).

作用机制

- Role : These targets likely play a crucial role in modulating cellular processes, but further research is needed to identify them definitively .

- Resulting Changes : Upon binding, it could alter enzymatic activity, signal transduction pathways, or gene expression. Unfortunately, specific details remain elusive .

- Downstream Effects : These effects could lead to changes in cellular homeostasis, inflammation, or oxidative stress. Further studies are necessary to map out these pathways .

- Impact on Bioavailability : These properties collectively affect the compound’s bioavailability and therapeutic efficacy .

- Cellular Effects : These changes could impact cell growth, survival, or differentiation. However, detailed studies are lacking .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

属性

IUPAC Name |

[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H56O4/c1-25(2)28-16-21-39(24-40)23-22-37(6)29(34(28)39)13-14-31-36(5)19-18-32(35(3,4)30(36)17-20-38(31,37)7)43-33(42)15-10-26-8-11-27(41)12-9-26/h8-12,15,28-32,34,40-41H,1,13-14,16-24H2,2-7H3/b15-10+/t28-,29+,30-,31+,32-,34+,36-,37+,38+,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTQBZHKUPHHSC-LNVBJZNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC=C(C=C6)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-(E)-p-Coumaroylbetulin | |

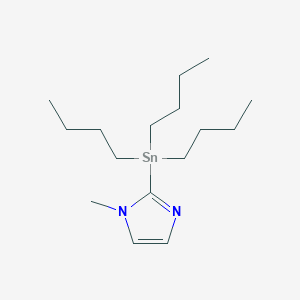

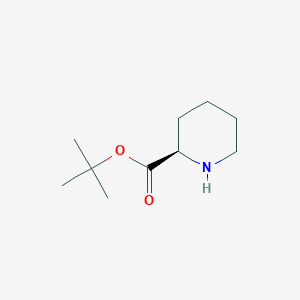

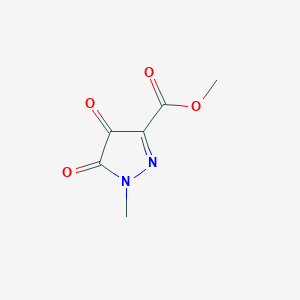

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the structural features of 3-O-(E)-p-Coumaroylbetulin in relation to its antitumor-promoting activity?

A1: Research suggests that the presence of a C-28 carboxyl group in betulinic acid derivatives contributes to greater antitumor-promoting activity compared to betulin, which has a C-28 hydroxymethyl group []. 3-O-(E)-p-Coumaroylbetulin, as a betulinic acid derivative with a C-28 carboxyl group, demonstrated more potent activity in inhibiting tumor promotion in JB6 mouse epidermal cells than betulin []. This highlights the importance of the C-28 carboxyl group for enhancing the compound's activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Diazabicyclo[2.2.2]octane-d12](/img/structure/B180356.png)

![9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B180369.png)

![12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B180378.png)